molecular formula C10H5ClF3N B582341 8-Chloro-6-(trifluoromethyl)quinoline CAS No. 1215206-39-5

8-Chloro-6-(trifluoromethyl)quinoline

Cat. No.: B582341
CAS No.: 1215206-39-5
M. Wt: 231.602
InChI Key: JIDHIFSGFFYQHO-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the quinoline ring.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with suitable reagents to form the quinoline ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chloro or trifluoromethyl groups .

Comparison with Similar Compounds

  • 6-Trifluoromethyl-5,6,8-trifluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Comparison: 8-Chloro-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHIFSGFFYQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681969
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-39-5
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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